molecular formula C16H18N4O4 B2830090 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea CAS No. 1203285-55-5

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Cat. No. B2830090
CAS RN: 1203285-55-5
M. Wt: 330.344
InChI Key: YUWBTCKBKFQBCY-UHFFFAOYSA-N
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Description

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a useful research compound. Its molecular formula is C16H18N4O4 and its molecular weight is 330.344. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

The antioxidant activity of coumarin-substituted heterocyclic compounds, closely related to the queried chemical structure, was studied. These compounds, synthesized in a dioxin-ethanol medium, showed significant scavenging activity against DPPH radicals, highlighting their potential as antioxidants (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Antimicrobial Activities

Research into the synthesis and in vitro antimicrobial activities of related compounds, such as 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, demonstrated potential against a range of susceptible and resistant Gram-positive and Gram-negative bacteria. This study provides a foundation for further exploration of these compounds in antimicrobial applications (Sharma, Sharma, & Rane, 2004).

Synthesis Techniques

Innovative synthesis techniques for dihydrobenzo[dioxin] and benzo[oxazine] derivatives were developed, showcasing the versatility of these compounds in organic synthesis. These methods offer new pathways for synthesizing complex molecules with potential applications in various scientific fields (Gabriele et al., 2006).

Central Nervous System Activity

The central nervous system (CNS) activity of novel urea derivatives was investigated, revealing that some compounds exhibit promising CNS effects. This research suggests a potential avenue for the development of new therapeutic agents targeting the CNS (Szacon et al., 2015).

Catalysis and Green Chemistry

Studies on the solvent-free synthesis of substituted ureas from CO2 and amines, using functional ionic liquids as catalysts, emphasize the role of these compounds in promoting more sustainable and environmentally friendly chemical processes (Jiang et al., 2008).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c21-15-3-1-7-18-20(15)8-2-6-17-16(22)19-12-4-5-13-14(11-12)24-10-9-23-13/h1,3-5,7,11H,2,6,8-10H2,(H2,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWBTCKBKFQBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)NCCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

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